

# tert-butyl 4-acetoxybut-2-enoate CAS number and chemical identifiers

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## Compound of Interest

Compound Name: *Tert-butyl 4-acetoxybut-2-enoate*

Cat. No.: B8104972

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## In-Depth Technical Guide: tert-Butyl 4-acetoxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 4-acetoxybut-2-enoate**, a valuable intermediate in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs).<sup>[1]</sup> This document details its chemical identifiers, physical properties, a potential synthetic pathway, and key applications.

## Core Chemical Identifiers and Properties

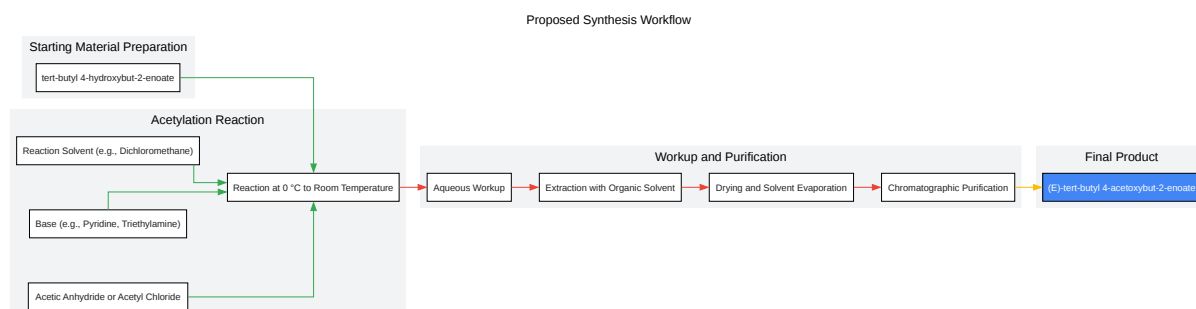
(E)-**tert-butyl 4-acetoxybut-2-enoate** is a specific stereoisomer of this compound. Its chemical structure and key identifiers are crucial for accurate sourcing and application in research and development.

Identifier	Value	Source
CAS Number	902154-51-2	--INVALID-LINK--
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>4</sub>	<sup>[1]</sup>
Molecular Weight	200.23 g/mol	<sup>[1]</sup>
Boiling Point	260.21 °C at 760 mmHg	<sup>[1]</sup>

## Synthesis and Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of (E)-**tert-butyl 4-acetoxybut-2-enoate** is not readily available in the searched literature, a plausible synthetic route can be inferred from standard organic chemistry transformations. A likely precursor is **tert-butyl 4-hydroxybut-2-enoate**, which can be acetylated to yield the final product.

The logical workflow for this synthesis is outlined below:



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Caption: Proposed synthetic workflow for **tert-butyl 4-acetoxybut-2-enoate**.

A general experimental protocol based on this proposed workflow would involve the following steps:

- **Dissolution:** Dissolve *tert*-butyl 4-hydroxybut-2-enoate in a suitable aprotic solvent, such as dichloromethane, in a reaction vessel.
- **Addition of Base:** Add a base, for example, pyridine or triethylamine, to the solution to act as a catalyst and acid scavenger.
- **Acetylation:** Cool the mixture in an ice bath and slowly add the acetylating agent, such as acetic anhydride or acetyl chloride.
- **Reaction Monitoring:** Allow the reaction to proceed, typically warming to room temperature, while monitoring the progress by a suitable technique like thin-layer chromatography (TLC).
- **Quenching and Workup:** Once the reaction is complete, quench it by adding water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product using column chromatography to obtain the pure ***tert*-butyl 4-acetoxybut-2-enoate**.

## Spectroscopic Data

Detailed experimental spectroscopic data, such as  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra for (E)-***tert*-butyl 4-acetoxybut-2-enoate**, are not available in the searched public domain literature. However, based on the chemical structure, the expected NMR signals can be predicted.

Expected  $^1\text{H}$  NMR Signals:

- A singlet integrating to 9 protons for the *tert*-butyl group.
- A singlet integrating to 3 protons for the acetyl group.

- Signals corresponding to the vinyl and methylene protons of the but-2-enoate backbone.

Expected  $^{13}\text{C}$  NMR Signals:

- A quaternary carbon and three equivalent methyl carbons for the tert-butyl group.
- A methyl carbon and a carbonyl carbon for the acetyl group.
- Carbonyl and vinyl carbons from the but-2-enoate moiety.

## Applications in Drug Development and Organic Synthesis

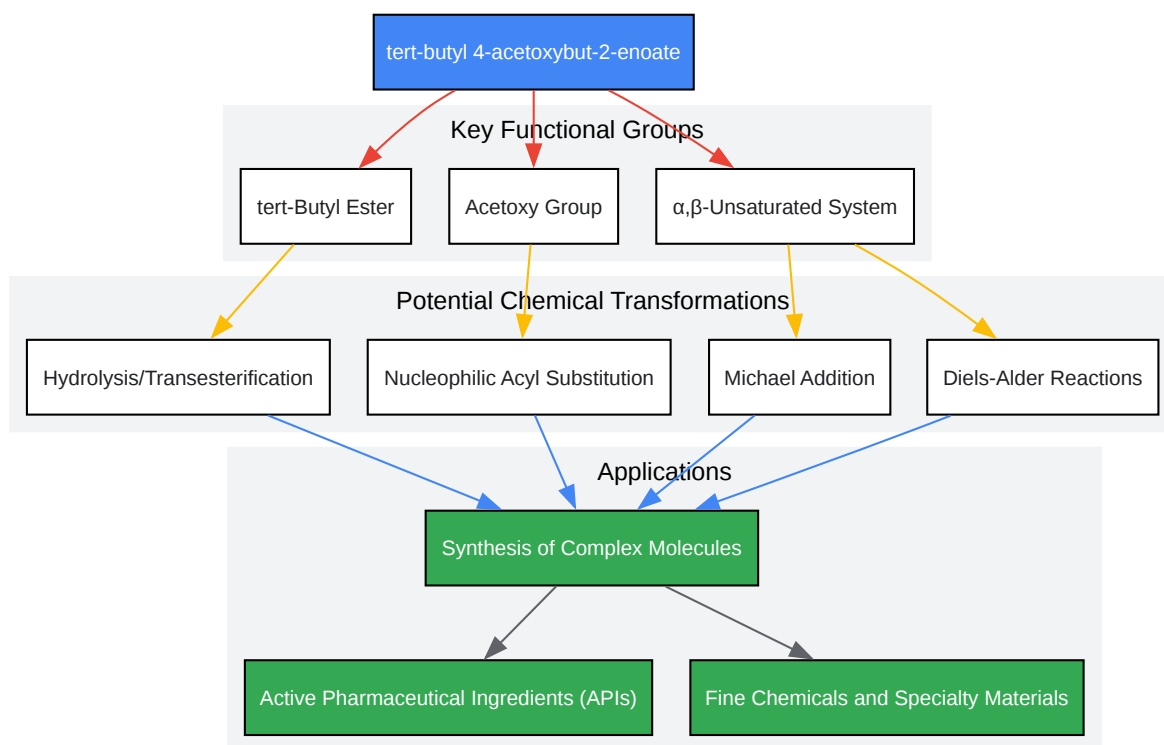
The structure of **tert-butyl 4-acetoxybut-2-enoate**, which includes both an ester and an acetoxy group, makes it a versatile intermediate for a variety of chemical transformations.<sup>[1]</sup>

These functional groups allow for reactions such as:

- Ester hydrolysis: Selective removal of either the tert-butyl ester or the acetate group under different conditions.
- Transesterification: Conversion of the ester to other ester derivatives.
- Michael addition: The electron-withdrawing nature of the ester group activates the double bond for conjugate addition reactions, a common strategy in the synthesis of complex molecules.

Due to this reactivity, **tert-butyl 4-acetoxybut-2-enoate** serves as a valuable building block in the synthesis of APIs and other fine chemicals.<sup>[1]</sup>

The logical relationship of its functional groups to its synthetic utility is depicted in the following diagram:



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Caption: Functional group reactivity and applications.

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## References

- 1. (E)-tert-Butyl 4-acetoxybut-2-enoate [myskinrecipes.com]
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